Phosphatidylinositol 4,5-bisphosphate

Description

Properties

IUPAC Name |

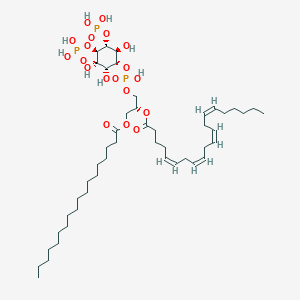

[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H85O19P3/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58)/b13-11-,19-17-,24-22-,30-28-/t39-,42-,43+,44+,45-,46-,47-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWINRVXAYPOMW-FCNJXWMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H85O19P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420578 |

Source

|

| Record name | Brain PI(4,5)P2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1047.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245126-95-8 |

Source

|

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoinositol-4,5-bisphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=245126-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brain PI(4,5)P2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHATIDYLINOSITOL 4,5-BISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7FUW76X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phosphatidylinositol 4,5-bisphosphate (PIP2): A Critical Precursor for Second Messenger Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2), a low-abundance phospholipid residing in the inner leaflet of the plasma membrane, plays a pivotal role in cellular signal transduction.[1] It serves as a critical precursor for the generation of two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This process is initiated by the activation of phosphoinositide-specific phospholipase C (PLC) enzymes, which are triggered by a diverse array of extracellular stimuli through G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4][5] The resulting surge in intracellular IP3 and DAG orchestrates a multitude of cellular responses, including calcium mobilization, protein kinase C activation, and gene expression, making the PIP2 signaling pathway a central hub in cellular communication and a key target for therapeutic intervention.[6][7]

This technical guide provides a comprehensive overview of the core aspects of PIP2-mediated second messenger signaling. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the signaling pathways, quantitative data on key molecular interactions, and detailed experimental protocols to investigate this critical cellular process.

The PIP2 Signaling Pathway: From Receptor Activation to Second Messenger Production

The hydrolysis of PIP2 is a tightly regulated process initiated by the activation of various cell surface receptors. The two major pathways leading to the activation of Phospholipase C (PLC) and subsequent generation of IP3 and DAG are through G protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs).

G Protein-Coupled Receptor (GPCR) Pathway

Upon ligand binding, certain GPCRs undergo a conformational change that allows them to activate heterotrimeric G proteins of the Gq family.[8] The Gq alpha subunit, in its GTP-bound active state, dissociates from the beta-gamma subunits and directly activates PLC-β isoforms.[8][9] Activated PLC-β then catalyzes the hydrolysis of PIP2 into IP3 and DAG.[8]

Receptor Tyrosine Kinase (RTK) Pathway

Growth factors and other ligands can activate RTKs, leading to their dimerization and autophosphorylation on tyrosine residues. These phosphotyrosine residues serve as docking sites for signaling proteins containing SH2 domains, including PLC-γ isoforms.[6] Upon recruitment to the activated receptor, PLC-γ is phosphorylated and activated, subsequently hydrolyzing PIP2 to generate IP3 and DAG.[6]

Downstream Signaling of IP3 and DAG

The generation of IP3 and DAG initiates two distinct signaling cascades that work in concert to elicit a cellular response.

-

IP3 and Calcium Mobilization: IP3, a small, water-soluble molecule, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER).[2] This binding triggers the opening of calcium channels, leading to a rapid release of stored calcium from the ER into the cytosol.[3] The resulting increase in intracellular calcium concentration activates a wide range of calcium-dependent proteins, such as calmodulin and various kinases and phosphatases, which in turn regulate diverse cellular processes.[2]

-

DAG and Protein Kinase C Activation: DAG remains embedded in the plasma membrane where it, in conjunction with the elevated intracellular calcium levels, activates conventional and novel isoforms of Protein Kinase C (PKC).[4] Activated PKC phosphorylates a broad spectrum of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to changes in gene expression, cell proliferation, differentiation, and apoptosis.[4]

Quantitative Data in PIP2 Signaling

The following tables summarize key quantitative parameters of the PIP2 signaling pathway, providing a reference for researchers in the field.

Table 1: Kinetic Parameters of Phospholipase C (PLC) Isoforms

| PLC Isoform | Substrate | KM (mol %) | kcat (s-1) | Reference |

| PLC-β3 | PIP2 | ~0.43 | ~2 | [10] |

| PLC-β isoforms | PIP2 | 0.1 - 0.2 | - | [2] |

Table 2: Binding Affinities in the PIP2 Signaling Pathway

| Ligand | Receptor/Protein | Kd / IC50 | Cell/System | Reference |

| IP3 | IP3 Receptor | ~40 nM (Kd) | Purified receptors | [11] |

| GTP-γ-S-activated Gαq | C2 domain of PLC-β1 | 18 nM (Kd) | In vitro | [12] |

| GDP-bound Gαq | C2 domain of PLC-β1 | 120 nM (Kd) | In vitro | [12] |

| Fluorescent PIP2 | TREK-1 Channel | 1.6 µM (Kd) | Detergent-purified | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PIP2 signaling pathway.

Protocol 1: In Vitro Phospholipase C (PLC) Activity Assay

This protocol describes a colorimetric assay to measure PLC activity using a chromogenic substrate.[7]

Materials:

-

PLC Assay Buffer

-

PLC Substrate (e.g., p-Nitrophenylphosphorylcholine)

-

PLC Enzyme (positive control)

-

Sample containing PLC (e.g., cell lysate, purified enzyme)

-

96-well clear, flat-bottom plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Sample Preparation:

-

For tissue lysates, homogenize ~100 mg of tissue in 200 µl of cold PLC Assay Buffer on ice.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C and collect the supernatant.

-

For cell lysates, prepare according to standard protocols and dilute in PLC Assay Buffer.

-

-

Reaction Setup:

-

Add 2-20 µl of your sample to the wells of a 96-well plate.

-

Adjust the volume in each well to 50 µl with PLC Assay Buffer.

-

Include a positive control (PLC Enzyme) and a sample blank (Assay Buffer only).

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing the PLC Substrate according to the manufacturer's instructions.

-

Add 50 µl of the Reaction Mix to each well.[7]

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 60 minutes, taking readings every 5 minutes.[7]

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (change in absorbance over time) for each sample.

-

The PLC activity is proportional to the rate of the reaction.

-

Protocol 2: Measurement of Intracellular Inositol 1,4,5-trisphosphate (IP3) Levels

This protocol outlines the use of a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, to quantify intracellular IP3 levels.[13][14]

Materials:

-

Cells expressing the receptor of interest

-

Agonist and antagonist compounds

-

Cell lysis buffer

-

IP-One HTRF® assay kit (or similar) containing:

-

IP1-d2 (acceptor)

-

Anti-IP1-Cryptate (donor)

-

-

White, opaque 96-well or 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells in a white, opaque multi-well plate and culture overnight.

-

For agonist mode, stimulate cells with varying concentrations of agonist for the desired time.

-

For antagonist mode, pre-incubate cells with the antagonist before adding the agonist.

-

-

Cell Lysis:

-

Lyse the cells according to the assay kit protocol to release intracellular IP1 (a stable metabolite of IP3).

-

-

HTRF Reaction:

-

Add the IP1-d2 acceptor and the anti-IP1-Cryptate donor to each well.

-

Incubate at room temperature for the time specified in the kit protocol.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm with excitation at 320 nm.[13]

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Generate a standard curve using known concentrations of IP1.

-

Determine the concentration of IP1 in the samples by interpolating from the standard curve. The amount of IP1 is inversely proportional to the HTRF signal.

-

Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radioactive filter-binding assay to measure the activity of PKC.[6][15]

Materials:

-

PKC enzyme source (e.g., immunoprecipitate, column fraction)

-

Substrate peptide for PKC (e.g., QKRPSQRSKYL)

-

Lipid activator (e.g., phosphatidylserine and diacylglycerol)

-

[γ-32P]ATP

-

Assay Dilution Buffer (ADB)

-

Inhibitor cocktail (for specificity control)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup (on ice):

-

In a microcentrifuge tube, add the following in order:

-

10 µl of substrate cocktail

-

10 µl of inhibitor cocktail (for control) or ADB

-

10 µl of sonicated lipid activator

-

10 µl of PKC enzyme preparation

-

-

-

Reaction Initiation:

-

Start the reaction by adding 10 µl of the [γ-32P]ATP mixture.

-

Vortex gently and incubate at 30°C for 10 minutes.[6]

-

-

Stopping the Reaction and Substrate Capture:

-

Spot 25 µl of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.

-

Allow the paper to air dry for 30 seconds.

-

-

Washing:

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[6]

-

-

Measurement:

-

Place the washed and dried P81 papers in scintillation vials with scintillation fluid.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is directly proportional to the PKC activity in the sample.

-

Conclusion

The hydrolysis of PIP2 to generate the second messengers IP3 and DAG is a fundamental and highly regulated signaling mechanism that controls a vast array of cellular functions. A thorough understanding of this pathway, including its quantitative aspects and the experimental methods used to study it, is crucial for researchers in basic science and drug development. This technical guide has provided an in-depth overview of the core components of PIP2 signaling, from receptor activation to downstream cellular responses. The presented quantitative data and detailed experimental protocols offer a valuable resource for scientists investigating this critical signaling nexus. Further research into the spatiotemporal dynamics of PIP2 signaling and the intricate interplay with other cellular pathways will undoubtedly continue to unveil new therapeutic opportunities for a wide range of diseases.

References

- 1. A Soluble Fluorescent Binding Assay Reveals PIP2 Antagonism of TREK-1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of phospholipase C beta isoforms using phospholipid-detergent mixed micelles. Evidence for interfacial catalysis involving distinct micelle binding and catalytic steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Phospholipase C - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Phosphoinositide-Specific Phospholipase C - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

The Central Role of Phosphatidylinositol 4,5-Bisphosphate (PIP2) in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a fundamental cellular process responsible for the internalization of a vast array of cargo, from nutrients and signaling receptors to pathogens. This intricate process relies on the precise temporal and spatial regulation of a complex protein machinery at the plasma membrane. At the heart of this regulation lies phosphatidylinositol 4,5-bisphosphate (PIP2), a low-abundance phospholipid that acts as a master organizer, a signaling hub, and a structural anchor. This technical guide provides an in-depth examination of the multifaceted roles of PIP2 in CME, detailing its involvement from the initial nucleation of clathrin-coated pits to the final scission of endocytic vesicles. We present key quantitative data, detailed experimental protocols for studying PIP2-protein interactions, and signaling pathway diagrams to offer a comprehensive resource for professionals in cellular biology and drug development.

The Dynamic Landscape: PIP2 Synthesis and Turnover

The concentration of PIP2 at the plasma membrane is not static; it is meticulously controlled by the balanced activities of lipid kinases and phosphatases. This dynamic turnover is critical for the progression of CME.

-

Synthesis: PIP2 is primarily synthesized at the plasma membrane by Type I phosphatidylinositol-4-phosphate 5-kinases (PIP5K), which phosphorylate phosphatidylinositol 4-phosphate (PI4P).[1] This synthesis in the bulk plasma membrane provides the necessary pool of PIP2 to initiate and support the growth of clathrin-coated pits (CCPs).[2][3]

-

Turnover: The localized removal of PIP2 is equally important, particularly during the late stages of CME. The 5'-inositol phosphatase synaptojanin is recruited to CCPs and hydrolyzes PIP2 to PI4P.[2][3] This turnover is believed to be a key signal for the disassembly of the endocytic machinery, facilitating vesicle scission and uncoating.[4]

The balance between PIP5K activity in the broader membrane and synaptojanin activity within the pit creates a dynamic PIP2 microenvironment that drives the endocytic process forward.[2][3]

Core Functions of PIP2 Throughout Clathrin-Mediated Endocytosis

PIP2 is indispensable at virtually every stage of CME, acting as a recruitment platform and an allosteric activator for numerous essential proteins.

Initiation and Nucleation: The AP2-PIP2 Coincidence Detector

The initiation of a CCP begins with the recruitment of the heterotetrameric Adaptor Protein 2 (AP2) complex, the major clathrin adaptor.[5] AP2 functions as a coincidence detector, requiring both cargo proteins and PIP2 for stable membrane association and activation.[6]

-

Recruitment and Activation: In the cytosol, AP2 exists in a closed, inactive conformation.[1] Upon encountering the plasma membrane, binding of PIP2 to specific sites on the α and β2 subunits of AP2 induces a conformational change.[6]

-

Cargo Binding: This initial change facilitates the binding of AP2's µ2 subunit to tyrosine-based (Yxxφ) sorting motifs on the cytoplasmic tails of transmembrane cargo proteins.[6]

-

Clathrin Assembly: The fully activated AP2 complex then recruits clathrin triskelia, nucleating the assembly of the clathrin lattice and officially initiating the formation of a CCP.[1][5]

The requirement for both PIP2 and cargo ensures that clathrin coats are assembled only at appropriate sites on the plasma membrane where internalization is required.[6]

CCP Stabilization, Growth, and Curvature

Once initiated, the nascent CCP must be stabilized and grow. PIP2 is critical for these steps by recruiting a host of accessory proteins that contain PIP2-binding domains, such as the ENTH (epsin N-terminal homology) and ANTH (AP180 N-terminal homology) domains.[7]

-

Epsin and AP180/CALM: These proteins bind both PIP2 and clathrin.[8] The binding of their ENTH/ANTH domains to PIP2 is thought to not only anchor them to the membrane but also to directly induce membrane curvature, a crucial step in the invagination of the pit.[7] Specifically, the insertion of an α-helix from the ENTH domain into one leaflet of the lipid bilayer is proposed to help bend the membrane.[7]

-

F-BAR Domain Proteins: Proteins like FCHo1/2 are involved in the early stages of pit formation, while others like SNX9 contribute later.[5] These proteins sense and induce membrane curvature and often have PIP2-binding capabilities that are essential for their localization and function.

Linking to the Actin Cytoskeleton

In many cell types, particularly where membrane tension is high, the actin cytoskeleton provides a mechanical force that aids in membrane invagination and vesicle movement away from the plasma membrane.[9][10] PIP2 serves as a critical link between the endocytic machinery and actin polymerization.

-

Recruitment of N-WASP: PIP2 binds and activates Neural Wiskott-Aldrich syndrome protein (N-WASP).[11][12]

-

Activation of Arp2/3: Activated N-WASP, in turn, stimulates the Arp2/3 complex, which nucleates the assembly of branched actin filaments.[12] This burst of actin polymerization at the site of endocytosis is thought to provide the inward force needed for successful vesicle formation.[13]

Vesicle Scission: The Role of Dynamin and PIP2 Hydrolysis

The final step of CME is the scission of the vesicle from the plasma membrane, a process mediated by the large GTPase dynamin.[14]

-

Dynamin Recruitment: Dynamin is recruited to the neck of the deeply invaginated CCP through interactions with other proteins. Its Pleckstrin Homology (PH) domain binds directly to PIP2, an interaction that is crucial for its proper assembly and function at the scission site.[14][15][16]

-

PIP2 Hydrolysis as a Scission Signal: The timely hydrolysis of PIP2 by synaptojanin is required for efficient scission.[4] The disappearance of PIP2 from the vesicle neck is thought to weaken the interactions of many endocytic proteins with the membrane, leading to their disassembly and allowing dynamin to perform the final fission event.[4] Impairing this hydrolysis leads to an accumulation of deeply invaginated pits that fail to detach.[4]

Quantitative Data on PIP2's Role in CME

The effects of modulating PIP2 levels on the dynamics of CME have been quantified using advanced live-cell imaging techniques, such as Total Internal Reflection Fluorescence Microscopy (TIRF-M).

| Parameter | Condition | Effect | Reference |

| CCP Initiation Density | PIP5K Overexpression | Increased | [2] |

| PIP2 Depletion | Abolished CCP assembly | [6] | |

| CCP Stabilization | Synaptojanin 1 Knockdown | Increased stabilization of abortive CCPs | [2][3] |

| CCP Maturation Efficiency | Synaptojanin 1 Knockdown | Decreased | [2][3] |

| α-subunit PIP2-binding mutant | Decreased | [6] | |

| β2-subunit PIP2-binding mutant | Decreased | [6] | |

| Clathrin Assembly Rate | α-subunit PIP2-binding mutant | Decreased by ~30% | [6] |

| Transferrin Internalization | PIP5KIβ siRNA Knockdown | Reduced by ~40-50% | [8] |

| PIP5KIβ Overexpression | Increased | [8] | |

| AP-2 Membrane Association | PIP5KIβ Overexpression | Increased | [8] |

| PIP5KIβ siRNA Knockdown | Decreased (2-fold increase in cytosolic fraction) | [8] |

Table 1: Summary of quantitative effects of PIP2 modulation on clathrin-coated pit (CCP) dynamics and endocytosis.

Experimental Protocols

Investigating the role of PIP2 in CME requires a combination of live-cell imaging, biochemical assays, and acute molecular perturbation techniques.

Live-Cell Imaging of CCP Dynamics via TIRF Microscopy

This method allows for the visualization and quantitative analysis of individual CCPs at the plasma membrane in real-time.

Objective: To measure the effects of perturbing PIP2 metabolism (e.g., via siRNA knockdown of PIP5K or synaptojanin) on CCP initiation, lifetime, and maturation.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HeLa or SUM159) on glass-bottom dishes suitable for TIRF-M.

-

Transfect cells with a plasmid encoding a fluorescently tagged clathrin light chain (e.g., CLC-eGFP).

-

Co-transfect with siRNAs targeting the gene of interest (e.g., PIP5K or SYNJ1) or a non-targeting control siRNA. Allow 48-72 hours for protein knockdown.

-

TIRF Microscopy: Mount the dish on a TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Acquire time-lapse image series (e.g., one frame every 1-2 seconds for 10-20 minutes) of the ventral surface of the cells.

-

Data Analysis: Use computational tracking software (e.g., cmeAnalysis) to automatically detect and track thousands of individual CCPs.

-

Classify CCPs based on their lifetime and fluorescence intensity trajectories into categories such as abortive, productive (maturing), and stabilized.

-

Quantify parameters such as initiation density (pits/µm²/min), lifetime distribution, and the percentage of productive pits for each experimental condition.[2][3]

Protein-Lipid Overlay Assay (PIP Strips)

This is a simple, qualitative biochemical method to screen for protein interactions with various phospholipids, including PIP2.

Objective: To determine if a purified protein of interest binds directly to PIP2.

Methodology:

-

Membrane Blocking: Obtain commercially available PIP Strip membranes, on which various phospholipids are spotted. Block the membrane in a blocking buffer (e.g., 3% fatty-acid-free BSA in TBS-T) for 1 hour at room temperature to prevent non-specific binding.

-

Protein Incubation: Incubate the blocked membrane with a solution containing the purified protein of interest (e.g., a GST-tagged fusion protein at 0.5-1.0 µg/mL in blocking buffer) for 1-3 hours at room temperature.

-

Washing: Wash the membrane extensively with TBS-T (e.g., 3 x 10 minutes) to remove unbound protein.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the protein or its tag (e.g., anti-GST antibody) for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: After a final wash, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. A spot appearing where PIP2 is located indicates a direct interaction.[17]

Acute PIP2 Depletion using a Rapamycin-Inducible System

This powerful technique allows for the rapid depletion of plasma membrane PIP2 in living cells, enabling the study of its immediate effects on CME without allowing for long-term compensatory mechanisms.

Objective: To acutely deplete PIP2 and observe the immediate impact on receptor internalization.

Methodology:

-

System Components: This system involves co-expressing two proteins: one that is targeted to the plasma membrane (e.g., PM-FRB) and a second that contains an FKBP domain fused to a 5-phosphatase domain (e.g., FKBP-INPP5E).

-

Transfection: Transfect cells with plasmids encoding the two system components, along with a reporter for the endocytic cargo of interest (e.g., Transferrin Receptor-GFP or a GPCR-luciferase fusion).[18]

-

Live-Cell Assay: Place the cells on a microscope or in a plate reader.

-

Rapamycin Addition: Add rapamycin (or a non-toxic analog) to the cells. Rapamycin induces the heterodimerization of FRB and FKBP, rapidly recruiting the 5-phosphatase to the plasma membrane.

-

PIP2 Depletion: The recruited phosphatase rapidly hydrolyzes PIP2, depleting its levels at the plasma membrane within minutes.

-

Endocytosis Measurement: Immediately following rapamycin addition, stimulate and monitor the internalization of the cargo of interest using an appropriate method (e.g., fluorescent transferrin uptake assay or a BRET-based assay for GPCR movement).[18] Compare the internalization rate to control cells treated with a vehicle (DMSO).

Visualizing the PIP2-CME Network

Diagrams generated using Graphviz provide a clear visual representation of the complex interactions and workflows involved in CME.

Caption: The central signaling role of PIP2 in clathrin-mediated endocytosis.

Caption: Experimental workflow for quantitative analysis of CCP dynamics.

Caption: Workflow for a liposome co-sedimentation assay to test binding.

Conclusion

This compound is far more than a simple structural component of the plasma membrane. It is a master regulator of clathrin-mediated endocytosis, orchestrating the recruitment, activation, and dismissal of the core endocytic machinery. Its roles as a coincidence detector with AP2, a platform for curvature-inducing proteins, a link to the actin cytoskeleton, and a regulator of dynamin-mediated scission highlight its centrality to the entire process. The dynamic interplay between PIP2 synthesis and turnover provides the precise spatial and temporal control required for efficient and accurate cargo internalization. A thorough understanding of these mechanisms is not only crucial for fundamental cell biology but also offers potential avenues for therapeutic intervention in diseases where endocytic trafficking is dysregulated.

References

- 1. How is clathrin recruited to the plasma membrane? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 2. Phosphatidylinositol-(4,5)-bisphosphate regulates clathrin-coated pit initiation, stabilization, and size - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol-(4,5)-bisphosphate regulates clathrin-coated pit initiation, stabilization, and size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIP2 in endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Regulation of clathrin-mediated endocytosis by hierarchical allosteric activation of AP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How does the clathrin coated pit form? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 8. Phosphatidylinositol phosphate 5-kinase Iβ recruits AP-2 to the plasma membrane and regulates rates of constitutive endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIP2 regulates the actin cytoskeleton and vesicle transport | Yin Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]

- 10. Phosphoinositide regulation of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Actin and Endocytosis: Mechanisms and Phylogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Regulating dynamin dynamics during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulatory mechanisms of dynamin-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The evolution of dynamin to regulate clathrin-mediated endocytosis: Speculations on the evolutionarily late appearance of dynamin relative to clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acute depletion of plasma membrane this compound impairs specific steps in endocytosis of the G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Secretion: A Technical Guide to Phosphatidylinositol 4,5-bisphosphate's Role in Exocytosis

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the critical role of phosphatidylinositol 4,5-bisphosphate (PIP2), a low-abundance plasma membrane phospholipid, in orchestrating the complex process of vesicle exocytosis. From vesicle tethering and priming to the final calcium-triggered fusion event, PIP2 acts as a central signaling hub, recruiting and activating a cohort of essential proteins that form the core of the secretory machinery.

PIP2 as a Spatial Coordinator for Exocytosis

PIP2 is not uniformly distributed throughout the plasma membrane but is instead concentrated in distinct microdomains or clusters.[1] These PIP2-rich domains, estimated to be around 70 nm in size, function as preferential sites for vesicle exocytosis.[1] Studies in neuroendocrine cells have shown that fusion-competent vesicles localize to these sites, which are also enriched with key fusion proteins like syntaxin-1.[1][2] This spatial organization ensures that all the necessary components are in close proximity, enhancing the efficiency and speed of the fusion process. In PC12 cell membrane lawns, these microdomains were found to have a PIP2 concentration of approximately 6 mol%.[3]

The Role of PIP2 in Vesicle Priming

Priming is a critical, ATP-dependent stage that renders a docked vesicle ready for calcium-triggered fusion.[3][4] This process largely involves the proper assembly of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[3] PIP2 is essential for this step, primarily by acting as a membrane anchor and activator for key priming factors.[1][5]

Two major priming proteins, CAPS (Calcium-dependent Activator Protein for Secretion) and Munc13, are direct PIP2 effectors.[3][4]

-

CAPS: This protein resides on the dense-core vesicle and contains a Pleckstrin Homology (PH) domain that binds directly to PIP2 at the plasma membrane.[1][3] This interaction is crucial for its function. While CAPS can bind to SNARE proteins independently, its ability to accelerate the formation of the fusion-competent trans-SNARE complex is strictly dependent on the presence of PIP2 in the target membrane.[3][6] This suggests PIP2 anchors CAPS at the fusion site, allowing it to effectively organize the SNARE machinery.[3]

-

Munc13: Munc13 is a cytosolic protein that is recruited to PIP2 domains on the plasma membrane in a calcium-dependent manner.[1][7] Like CAPS, it plays a vital role in promoting SNARE complex assembly.[3]

The tethering of vesicles to the plasma membrane, a prerequisite for priming, is also mediated by PIP2 interactions. The exocyst, an eight-protein complex, tethers secretory vesicles, and its Exo70 subunit binds directly to PIP2, anchoring the entire complex to the plasma membrane.[8]

PIP2 in Calcium-Triggered Fusion: Modulating the Ca2+ Sensor

The final step of exocytosis in regulated secretion is triggered by an influx of calcium ions. Synaptotagmin-1 is the primary Ca2+ sensor that initiates rapid vesicle fusion.[9][10] PIP2 plays a multifaceted role in modulating synaptotagmin's function:

-

Enhanced Ca2+ Sensitivity: The presence of PIP2 in the target membrane dramatically increases synaptotagmin's sensitivity to Ca2+, with some studies reporting a 40-fold enhancement.[5]

-

Accelerated Response: PIP2 increases the speed of synaptotagmin's response to Ca2+, enabling it to penetrate the target membrane with submillisecond kinetics.[9] This is critical for the rapid nature of neurotransmitter release.

-

Targeting and Orientation: Synaptotagmin is anchored to the vesicle membrane, but its C2 domains must interact with the plasma membrane to trigger fusion. PIP2 acts as a beacon, steering the membrane-penetration activity of synaptotagmin specifically toward the plasma membrane.[1][9]

-

Inhibition of Spontaneous Fusion: In the absence of Ca2+, synaptotagmin and the protein complexin can inhibit spontaneous vesicle fusion by masking PIP2, preventing premature release of vesicular contents.[2]

At physiological ion concentrations, the Ca2+-dependent binding of synaptotagmin-1 is largely confined to PIP2-containing membrane patches rather than to the SNAREs themselves, highlighting the lipid's central role in triggering fusion.[11]

Regulation of PIP2 Levels and its Impact on Exocytosis

The concentration of PIP2 at the fusion site is tightly regulated by a balance between synthesis and hydrolysis, providing another layer of control over exocytosis.

-

Synthesis: The ATP-dependence of vesicle priming is directly linked to the activity of lipid kinases, specifically PI4K (phosphatidylinositol 4-kinase) and PIP5K (phosphatidylinositol-4-phosphate 5-kinase), which synthesize PIP2 from phosphatidylinositol (PI).[1]

-

Hydrolysis: Phospholipase C (PLC) hydrolyzes PIP2 into two potent second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[12] While intact PIP2 is required for the priming activity of CAPS, the DAG produced from PIP2 hydrolysis can recruit and activate certain isoforms of Munc13.[3] This creates a sophisticated regulatory switch: under mild Ca2+ stimulation, intact PIP2 and CAPS dominate, but under strong stimulation, PLC activation can shift the dependence towards DAG and Munc13.[7] In some cell types, like mast cells, the complete elimination of PIP2 from the fusion site by PLC is a mandatory step for exocytosis to proceed.[13]

The interplay between PIP2 and its metabolites allows the cell to fine-tune the exocytotic response based on the nature and strength of the stimulus.

Data Presentation

Table 1: Quantitative Parameters of PIP2 and Effector Protein Interactions

| Parameter | Value | Context | Reference |

| PIP2 Concentration | ~6 mol% | In plasma membrane microdomains of PC12 cells. | [3] |

| PIP2 Concentration | 1-5 mol% | Typical concentration in the inner plasma membrane leaflet. | [14][15] |

| PIP2 Domain Size | ~70 nm | High-concentration domains in neuroendocrine cells. | [1] |

| Vesicle Co-localization | ~20% | Percentage of dense-core vesicles co-localizing with PIP2 and CAPS. | [1] |

| Synaptotagmin Ca2+ Sensitivity | 40-fold increase | Enhancement of synaptotagmin's Ca2+ sensitivity by PIP2. | [5] |

| Vesicle Opening Rate | Increased by 1 ms | Effect of elevated PIP2 on vesicle opening dynamics. | [15] |

| Vesicle Opening Duration | Extended from 5.7 to 6.9 ms | Effect of elevated PIP2 on vesicle opening dynamics. | [15] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: PIP2 acts as a central hub organizing the key protein players in exocytosis.

Caption: Workflow for studying PIP2 and exocytosis using TIRF microscopy.

Caption: Workflow for an in vitro SNARE-dependent liposome fusion assay.

Caption: Key enzymatic pathways regulating cellular PIP2 levels.

Experimental Protocols

Protocol 1: Live-Cell Imaging of PIP2 Dynamics using TIRF Microscopy

Objective: To visualize the spatial distribution of PIP2 at the plasma membrane and its relationship with vesicle docking and fusion events in real-time.

Methodology:

-

Cell Culture and Transfection: Plate cells (e.g., PC12, chromaffin, or HEK293 cells) onto high-resolution glass coverslips. Co-transfect cells with a fluorescently-tagged PIP2 biosensor (e.g., GFP-PLCδ1-PH domain) and a fluorescently-tagged vesicle marker (e.g., NPY-mCherry).[7][16] Allow 24-48 hours for protein expression.

-

Microscope Setup: Use a Total Internal Reflection Fluorescence (TIRF) microscope equipped with multiple laser lines for excitation and a sensitive EM-CCD camera for detection. This setup selectively illuminates a thin section (~100 nm) of the cell adjacent to the coverslip, minimizing background fluorescence from the cytosol and providing high-resolution images of the plasma membrane.[7][16]

-

Imaging Procedure: Mount the coverslip in a perfusion chamber with an appropriate buffer (e.g., HEPES-buffered saline). Acquire baseline images in both channels to visualize pre-stimulation PIP2 distribution and docked vesicles.

-

Stimulation: Perfuse the chamber with a stimulation solution (e.g., high K+ buffer to cause depolarization and Ca2+ influx) to induce exocytosis.

-

Data Acquisition: Record time-lapse image series at a high frame rate (e.g., 10 Hz) throughout the stimulation period.

-

Analysis: Analyze the image series to identify vesicle fusion events (sudden disappearance of the vesicle marker fluorescence). Quantify the co-localization of docking and fusion sites with areas of high intensity of the PIP2 biosensor.[7]

Protocol 2: Reconstituted SNARE-Dependent Liposome Fusion Assay

Objective: To determine the direct effect of PIP2 and effector proteins like CAPS on the rate and extent of membrane fusion mediated by the SNARE complex.

Methodology:

-

SNARE Protein Purification: Express and purify recombinant SNARE proteins (v-SNARE VAMP2 and t-SNAREs Syntaxin-1/SNAP-25).

-

Liposome Preparation:

-

t-SNARE Liposomes: Prepare liposomes from a lipid mixture (e.g., POPC/POPS) with or without a defined molar percentage of PIP2 (e.g., 5 mol%).[6][17] Reconstitute the t-SNARE proteins into these liposomes.

-

v-SNARE Liposomes: Prepare a separate population of liposomes containing the v-SNARE VAMP2. Incorporate a FRET-based lipid mixing pair (e.g., 1.5% NBD-PE and 1.5% Rhodamine-PE) into this population. At this concentration, the NBD fluorescence is quenched by rhodamine.[18]

-

-

Fusion Reaction: In a fluorometer cuvette, mix the t-SNARE and v-SNARE liposomes. Add purified effector proteins (e.g., CAPS, Synaptotagmin) and Ca2+ as required by the experimental conditions.

-

Measurement: Initiate the reaction (e.g., by raising the temperature to 37°C) and monitor the fluorescence of NBD over time.

-

Analysis: Fusion between the two liposome populations leads to the dilution of the FRET pair in the combined membrane, causing dequenching of the NBD signal, which is observed as an increase in fluorescence intensity. The initial rate and final extent of this fluorescence increase are used to quantify the efficiency of membrane fusion.[17][18]

Protocol 3: Pharmacological and Optical Manipulation of Cellular PIP2 Levels

Objective: To acutely alter PIP2 levels in living cells to directly assess its role in exocytosis, often measured via membrane capacitance.

Methodology:

-

Pharmacological Inhibition:

-

Inhibiting Synthesis: Use broad-spectrum PI 4-kinase inhibitors like wortmannin (at high concentrations) or phenylarsine oxide to deplete PIP2 pools.[19]

-

Activating Hydrolysis: Use a Ca2+ ionophore (e.g., ionomycin) in combination with a GPCR agonist to strongly activate endogenous PLC and rapidly hydrolyze plasma membrane PIP2.

-

-

Optical Uncaging of PIP2:

-

Loading: Incubate cells with a membrane-permeant, photoactivatable ("caged") form of PIP2 (cg-PI(4,5)P2). This molecule is biologically inactive.[10][20]

-

Measurement Setup: Perform whole-cell patch-clamp electrophysiology to measure changes in membrane capacitance, which is directly proportional to the cell surface area and thus reports exocytotic events.

-

Photoactivation: While recording capacitance, deliver a brief pulse of UV light to the cell. The light cleaves the "caging" group, releasing active PIP2 into the inner leaflet of the plasma membrane with sub-second temporal resolution.[20]

-

-

Analysis: Correlate the rapid increase in PIP2 concentration with changes in the rate and extent of exocytosis, as measured by capacitance jumps in response to a Ca2+-releasing stimulus (e.g., a depolarizing voltage pulse or Ca2+ uncaging). This method allows for precise temporal correlation between the availability of PIP2 and its effect on the fusion machinery.[10][20]

References

- 1. PI(4,5)P2-binding effector proteins for vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Role of PI(4,5)P2 in Vesicle Exocytosis and Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. This compound regulation of SNARE function in membrane fusion mediated by CAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. This compound Mediates the Targeting of the Exocyst to the Plasma Membrane for Exocytosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIP2 increases the speed of response of synaptotagmin and steers its membrane-penetration activity toward the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound optical uncaging potentiates exocytosis | eLife [elifesciences.org]

- 11. Synaptotagmin-1 binds to PIP2-containing membrane but not to SNAREs at physiological ionic strength - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reactome | Effects of PIP2 hydrolysis [reactome.org]

- 13. journals.biologists.com [journals.biologists.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Single-Vesicle Microelectroanalysis Reveals the Role of PIP2 Phospholipid in Vesicle Opening Dynamics and Its Potential Role in Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Localization of phosphatidylinositol 4,5-P(2) important in exocytosis and a quantitative analysis of chromaffin granule motion adjacent to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. This compound regulates SNARE-dependent membrane fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acute Manipulation of Phosphoinositide Levels in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound optical uncaging potentiates exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cellular Signaling: A Technical Guide to PIP2 as a Substrate for Phospholipase C and PI3-Kinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, stands at a critical juncture of intracellular signaling.[1] Despite its low abundance, typically constituting about 1% of plasma membrane phospholipids, PIP2 serves as a pivotal substrate for two major enzyme families: phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[2][3] The enzymatic conversion of PIP2 by these enzymes generates a diverse array of second messengers that orchestrate a multitude of cellular processes, including proliferation, differentiation, apoptosis, and motility.[3][4] This technical guide provides an in-depth exploration of the dual role of PIP2 as a substrate for PLC and PI3K, offering a comparative analysis of the resulting signaling cascades, detailed experimental protocols for their study, and a summary of key quantitative data to aid researchers and drug development professionals in this complex field.

Phospholipase C (PLC) Pathway: Generation of IP3 and DAG

Phospholipase C (PLC) enzymes are a family of phosphodiesterases that catalyze the hydrolysis of PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] There are thirteen mammalian PLC isozymes, categorized into six isotypes (β, γ, δ, ε, ζ, η), each with unique regulatory mechanisms.[1]

Upon activation by various stimuli, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), PLC translocates to the plasma membrane and cleaves PIP2.[1] The soluble IP3 rapidly diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). This elevation in intracellular Ca2+ concentration activates a wide range of downstream effectors, including calmodulin and various kinases. Simultaneously, the lipid-anchored DAG remains in the plasma membrane, where it recruits and activates protein kinase C (PKC) isozymes. Activated PKC then phosphorylates a multitude of target proteins, influencing processes such as gene expression, cell proliferation, and cytoskeletal organization.

References

Unveiling the Enigma: Nuclear Phosphatidylinositol 4,5-bisphosphate (PIP2) in Cellular Governance

A Technical Guide for Researchers and Drug Development Professionals

Introduction: For decades, Phosphatidylinositol 4,5-bisphosphate (PIP2) was primarily recognized for its pivotal role at the plasma membrane, acting as a precursor for second messengers and a regulator of ion channels and cytoskeletal dynamics. However, a growing body of evidence has unveiled a distinct and critical pool of PIP2 within the cell nucleus, where it orchestrates a complex symphony of regulatory functions. This in-depth technical guide explores the multifaceted nuclear roles of PIP2, providing a comprehensive overview of its involvement in signaling pathways, chromatin remodeling, and gene transcription. We present quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers, scientists, and drug development professionals in this burgeoning field.

Nuclear PIP2: A Hub for Cellular Regulation

Nuclear PIP2 is not a mere bystander but an active participant in the governance of nuclear events.[1][2][3][4] It is found in distinct subnuclear compartments, including the nuclear envelope, nucleoplasm, nuclear speckles, and the nucleolus, suggesting its involvement in a wide array of nuclear processes.[2][5][6][7][8] Unlike its plasma membrane counterpart, nuclear PIP2 appears to exist in non-membranous pools, suggesting novel mechanisms for its generation and function within these structures.[5][6][9] The acyl composition of nuclear PIP2 also differs from that of the plasma membrane, further supporting the existence of a separately regulated nuclear pool.[10]

Quantitative Insights into Nuclear PIP2 Dynamics

The levels of nuclear PIP2 are dynamically regulated in response to various cellular cues, including cell cycle progression and DNA damage. Understanding these quantitative changes is crucial for elucidating its functional significance.

| Cellular Context | Change in Nuclear PIP2 Level | Cell Type/Model System | Reference |

| Cell Cycle | |||

| G0 Phase | Increased | NIH-3T3 cells | [11] |

| G1/S Boundary | Increased | NIH-3T3 cells | [11] |

| S-Phase Progression | Decreased | Friend cells | [6] |

| DNA Damage | |||

| UVC Irradiation | ~80% increase within minutes, lasting for an hour | U2OS cells | [10] |

| Cisplatin-induced DNA damage | Increase after 24 hours | Not specified | [10] |

| Oxidative Stress | |||

| tert-Butylhydroquinone (tBHQ) | Specific increase in nuclear speckles | Not specified | [10] |

| H2O2 Treatment | Global decrease of 35-50% | Not specified | [10] |

Nuclear PIP2 Signaling Pathways

Nuclear PIP2 acts as a signaling molecule by directly interacting with a diverse array of nuclear proteins, thereby modulating their activity and localization. These interactions are fundamental to its regulatory roles in transcription, RNA processing, and chromatin dynamics.

Regulation of Transcription

Nuclear PIP2 influences gene transcription through multiple mechanisms:

-

Direct Interaction with Transcription Factors: PIP2 can directly bind to and modulate the activity of transcription factors. For instance, it interacts with steroidogenic factor 1 (SF-1), a nuclear receptor that regulates genes involved in steroid metabolism and development.[1][12]

-

Modulation of RNA Polymerase Activity: PIP2 has been shown to regulate both RNA Polymerase I and II.[7][13] It can interfere with the ability of RNA polymerases to bind DNA, thereby altering chromatin structure and transcriptional output.[13] The Star-PAP (Speckle-Targeting-protein for Adenosine-to-Inosine editing and Polyadenylation) complex, a key player in 3'-end processing of specific mRNAs, is a downstream target of nuclear PIP2 signaling, particularly in response to oxidative stress.[10]

-

Epigenetic Regulation: PIP2 plays a role in epigenetic regulation by interacting with chromatin-modifying enzymes. It directly interacts with the histone lysine demethylase PHF8, repressing its demethylation activity on H3K9me2 and thereby influencing rRNA gene transcription.[13][14]

Below is a diagram illustrating the signaling pathway of PIP2 in regulating rRNA gene transcription through its interaction with PHF8.

Chromatin Remodeling

Nuclear PIP2 is intricately linked to the dynamic process of chromatin remodeling, which is essential for regulating gene accessibility.

-

Interaction with Histones: Early studies demonstrated that PIP2 can interact with histone H1, disrupting its ability to suppress basal transcription.[10]

-

Regulation of Chromatin Remodeling Complexes: Phosphoinositides are required for the activity of ATP-dependent chromatin remodeling complexes.[10] For example, the ING2 protein, a component of the Sin3a-HDAC1 chromatin remodeling complex, contains a PHD finger that binds to phosphoinositides, including PIP2.[12][15] The interaction between the basal transcriptional complex protein TAF3 and PI(5)P, a precursor for PIP2, regulates the expression of specific genes during myoblast differentiation.[10]

The following diagram illustrates the involvement of PIP2 in chromatin remodeling through its interaction with various nuclear proteins.

RNA Processing and Export

Nuclear PIP2 is also implicated in post-transcriptional events, including pre-mRNA splicing and mRNA export.

-

Localization to Nuclear Speckles: PIP2 and the kinases that produce it (PIPKs) are concentrated in nuclear speckles, which are dynamic subnuclear domains enriched in pre-mRNA processing factors.[5][6] This localization suggests a direct role for PIP2 in the splicing machinery.

-

Interaction with mRNA Export Factors: PIP2 has been shown to interact with the mRNA export protein ALY, thereby regulating the selective export of mRNA from the nucleus.[9][10]

The workflow for PIP2's involvement in RNA processing and export is depicted below.

Experimental Protocols for Studying Nuclear PIP2

Investigating the nuclear functions of PIP2 requires a specialized toolkit of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Immunofluorescence Staining for Nuclear PIP2

Objective: To visualize the subcellular localization of PIP2 within the nucleus.

Methodology:

-

Cell Culture and Fixation:

-

Culture cells (e.g., U2OS, HeLa) on glass coverslips to an appropriate confluency.

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[16]

-

-

Permeabilization:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[16]

-

-

Blocking:

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 30 minutes at room temperature.[16]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against PIP2 (e.g., mouse anti-PIP2 monoclonal antibody) in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 546-conjugated anti-mouse IgG) in the blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.

-

-

Nuclear Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342 for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a confocal microscope.

-

Acquire images at appropriate wavelengths for the fluorescent probes used.

-

Protocol 2: PIP2 Pull-Down Assay from Nuclear Lysates

Objective: To identify proteins that interact with PIP2 in the nucleus.

Methodology:

-

Preparation of Nuclear Lysate:

-

Harvest cultured cells (e.g., HeLa) and wash them with ice-cold PBS.

-

Isolate nuclei using a nuclear extraction kit or a dounce homogenizer-based protocol.

-

Lyse the isolated nuclei in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM MgCl2, 1 mM DTT, supplemented with protease and phosphatase inhibitors).[8][16]

-

Determine the protein concentration of the nuclear lysate using a protein assay (e.g., Bradford or BCA).

-

-

Bead Preparation and Incubation:

-

Washing:

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Identify the proteins of interest by Western blotting using specific antibodies or by mass spectrometry.

-

Protocol 3: In Vitro Kinase Assay for PIP2 Phosphorylation

Objective: To determine if a specific kinase can phosphorylate PIP2, potentially when it is bound to an interacting protein.

Methodology:

-

Substrate Preparation:

-

Prepare the substrate, which can be PIP2 in micelles or a complex of PIP2 with a purified recombinant protein (e.g., SF-1).[9]

-

For protein-PIP2 complexes, incubate the purified protein with PIP2 to allow for binding.

-

-

Kinase Reaction:

-

Set up the kinase reaction in a suitable buffer containing the kinase (e.g., IPMK), the substrate, ATP (including [γ-32P]ATP for radioactive detection), and necessary cofactors (e.g., MgCl2).

-

Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 37°C) for a defined period.

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding a stop solution (e.g., excess cold ATP or an appropriate inhibitor).

-

Analyze the reaction products. For radioactive assays, this can be done by:

-

Nitrocellulose capture: Spotting the reaction mixture onto a nitrocellulose membrane, washing away unincorporated [γ-32P]ATP, and quantifying the radioactivity on the membrane.[9]

-

SAX-HPLC: Separating the different phosphoinositide species by strong anion exchange high-performance liquid chromatography and detecting the radiolabeled product.[9]

-

-

For non-radioactive assays, mass spectrometry can be used to identify and quantify the phosphorylated product.

-

Future Directions and Therapeutic Implications

The discovery of a functional nuclear PIP2 pool has opened up new avenues for understanding fundamental cellular processes and for therapeutic intervention. The intricate involvement of nuclear PIP2 in transcription, chromatin remodeling, and DNA damage response suggests that dysregulation of its metabolism could be implicated in various diseases, including cancer.[4][10]

Targeting the enzymes that regulate nuclear PIP2 levels, such as PIPKs and phosphatases, could offer novel therapeutic strategies. Furthermore, understanding the specific protein-PIP2 interactions that drive pathological processes may lead to the development of small molecules that disrupt these interactions.

The continued exploration of the nuclear phosphoinositide landscape promises to yield further insights into the complex regulatory networks that govern cellular life and to provide new targets for the treatment of human diseases.

References

- 1. Nuclear Phosphoinositides—Versatile Regulators of Genome Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear Phosphoinositides as Key Determinants of Nuclear Functions [mdpi.com]

- 3. Phosphatidylinositol (4,5) bisphosphate (PIP2): | Nuclear lipids: biomolecular interactions and function | UiB [uib.no]

- 4. Plasma membrane and nuclear this compound signalling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositide signaling pathways in nuclei are associated with nuclear speckles containing pre-mRNA processing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. PIP2-Effector Protein MPRIP Regulates RNA Polymerase II Condensation and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 9. Direct modification and regulation of a nuclear receptor-PIP2 complex by the nuclear inositol-lipid kinase IPMK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. When PIP2 Meets p53: Nuclear Phosphoinositide Signaling in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear phosphoinositide regulation of chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PIP2 epigenetically represses rRNA genes transcription interacting with PHF8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nuclear Phosphoinositides: Their Regulation and Roles in Nuclear Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The RNA-dependent association of this compound with intrinsically disordered proteins contribute to nuclear compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

The impact of PIP2 on membrane protein function and organization

An In-depth Technical Guide: The Impact of Phosphatidylinositol 4,5-Bisphosphate (PIP2) on Membrane Protein Function and Organization

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PIP2), though a minor lipid component, is a critical regulator of plasma membrane function. It constitutes approximately 1% of the total phospholipids, residing primarily in the inner leaflet of the plasma membrane.[1][2][3][4] Its unique structure, featuring a highly charged headgroup, allows it to act as a versatile signaling molecule and a structural organizer. PIP2 directly modulates the activity of a vast array of membrane proteins, including ion channels, transporters, and G-protein coupled receptors (GPCRs). Furthermore, it serves as the substrate for key signaling enzymes, initiating downstream cascades that control numerous cellular processes. PIP2 also plays a fundamental role in organizing the membrane itself, anchoring the cytoskeleton, and orchestrating membrane trafficking events like endocytosis and exocytosis. Dysregulation of PIP2 signaling is implicated in numerous diseases, making its associated pathways a compelling area for therapeutic intervention. This guide provides a comprehensive overview of the multifaceted roles of PIP2, detailing its impact on protein function and organization, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing core pathways.

The Functional Impact of PIP2 on Membrane Proteins

PIP2 exerts its influence on membrane proteins through two primary mechanisms: direct interaction and as a precursor in signaling pathways.

Direct Regulation of Membrane Proteins

PIP2 can be considered a direct ligand or an allosteric modulator for many membrane proteins. Its highly negative charge (near -4 at neutral pH) facilitates electrostatic interactions with positively charged (basic) amino acid residues within the target proteins, inducing conformational changes that alter their function.[1][5]

Ion Channels: A significant number of ion channels require PIP2 for their activity and are inhibited when PIP2 is depleted from the membrane.[1][6][7][8]

-

Inwardly Rectifying K+ (Kir) Channels: PIP2 is the primary agonist for Kir2 channels, which are crucial for setting the resting membrane potential of cells.[9][10] X-ray crystallography has revealed that PIP2 binds at the interface between the transmembrane domain (TMD) and the cytoplasmic domain (CTD) of the Kir2.2 channel.[9][10] This binding event tethers the two domains together, causing a large conformational change that opens the channel's inner helix gate.[9][10]

-

KCNQ and TRP Channels: The activity of KCNQ and Transient Receptor Potential (TRP) channels is also known to be regulated by direct PIP2 interaction.[1]

-

Voltage-Gated Ca2+ (Cav) Channels: PIP2 has a dual role in regulating Cav channels. It helps stabilize channel activity and reduce rundown, but it can also cause a voltage-dependent inhibition by shifting the activation curve to more positive potentials.[11]

Transporters:

-

Na+/Ca2+ Exchanger (NCX): The function of ion transporters like the Na+/Ca2+ exchanger is dependent on PIP2.[1][3]

-

Dopamine Transporter (DAT): PIP2 directly binds to the N-terminus of the human dopamine transporter (hDAT).[5] This electrostatic interaction is critical for facilitating amphetamine-induced dopamine efflux, a key mechanism for the action of psychostimulants.[5]

G-Protein Coupled Receptors (GPCRs): PIP2 is not just a substrate in GPCR signaling; it is also a direct modulator of the receptors themselves. It acts as an allosteric modulator that stabilizes the active conformation of class A GPCRs and enhances the selectivity of their coupling to specific G-proteins.[12][13] Molecular dynamics simulations and experimental data suggest that PIP2 molecules can form a bridge between the receptor and its cognate G-protein, thereby stabilizing the signaling complex.[12]

PIP2 as a Precursor in Canonical Signaling Pathways

The most well-known role of PIP2 is as the substrate for the enzyme Phospholipase C (PLC). This pathway is a cornerstone of intracellular signaling.

-

Activation: GPCRs and Receptor Tyrosine Kinases, upon binding their respective ligands, activate PLC isoforms.[2]

-

Hydrolysis: PLC cleaves PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][14]

-

Downstream Effects:

-

IP3: Being water-soluble, IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.[2][11]

-

DAG: Remaining in the membrane, DAG recruits and activates Protein Kinase C (PKC), which then phosphorylates a multitude of cellular proteins, altering their activity.[2][11]

-

This signaling cascade is fundamental to processes ranging from cell proliferation and differentiation to neurotransmission and muscle contraction.

References

- 1. PIP2 is a necessary cofactor for ion channel function: How and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Phosphoinositide Control of Membrane Protein Function: A Frontier Led by Studies on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PIP2 regulates psychostimulant behaviors through its interaction with a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. annualreviews.org [annualreviews.org]

- 8. PIP2 is a necessary cofactor for ion channel function: how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of PIP2 activation of the classical inward rectifier K+ channel Kir2.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis of PIP2 activation of the classical inward rectifier K+ channel Kir2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Dual Regulation of Voltage-Sensitive Ion Channels by PIP2 [frontiersin.org]

- 12. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PIP<sub>2</sub>: Another Player in Biased Signaling of G Protein-coupled Receptors?: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]

- 14. Target-specific PIP2 signalling: how might it work? - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of the Membrane: An In-depth Technical Guide to Phosphatidylinositol 4,5-bisphosphate (PIP2) in Plant and Animal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), commonly known as PIP2, is a low-abundance phospholipid, yet it stands as a critical signaling hub within the plasma membranes of all eukaryotic cells.[1][2] Despite constituting only about 1% of the plasma membrane's lipid content, PIP2's influence is vast, orchestrating a multitude of cellular processes ranging from signal transduction and cytoskeletal organization to membrane trafficking.[1][3] It functions both as a direct docking site for a plethora of proteins and as a precursor to potent second messengers.[4][5] This guide provides a comprehensive technical overview of PIP2's synthesis, regulation, and multifaceted functions, drawing a comparative analysis between its roles in animal and plant cells, which, despite sharing a conserved core, have evolved distinct signaling paradigms.

PIP2 Synthesis and Metabolism

The cellular levels of PIP2 are tightly regulated through a dynamic equilibrium maintained by specific lipid kinases and phosphatases, allowing for rapid and localized changes in its concentration.

In both kingdoms, PIP2 is primarily synthesized from phosphatidylinositol (PI) through a two-step phosphorylation process.

-

Phosphatidylinositol 4-kinases (PI4Ks) phosphorylate PI at the 4'-position of the inositol ring to produce phosphatidylinositol 4-phosphate (PI4P).

-

Phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks) then phosphorylate PI4P at the 5'-position to generate PI(4,5)P2.[4]

In animals (metazoans), an alternative pathway exists where type II phosphatidylinositol 5-phosphate 4-kinases can form PIP2 from PI(5)P.[4] The degradation of PIP2 is equally crucial for signaling. It can be dephosphorylated by phosphatases or hydrolyzed by phospholipase C (PLC) enzymes, a key step in many signaling cascades.[4]

Localization and Abundance

PIP2 is predominantly enriched in the inner leaflet of the plasma membrane.[4] This specific localization is fundamental to its role as an interface between the extracellular environment and intracellular signaling networks. While present in all eukaryotic cells, its basal concentration shows significant variation between kingdoms. Animal cells maintain a relatively high basal level of PIP2. In contrast, flowering plants have remarkably low resting levels of PIP2, often 30- to 100-fold lower than in animals, with phosphatidylinositol 4-phosphate (PI4P) being more abundant in the plasma membrane.[6] In plants, PIP2 synthesis is often activated in response to specific stimuli, such as abiotic stress or developmental cues.[6]

| Parameter | Animal Cells | Plant Cells | Reference(s) |

| Typical Abundance (Plasma Membrane) | ~1-2% of inner leaflet lipids | 30- to 100-fold lower than animals | [1][6][7] |

| Estimated Density | ~20,000 molecules/µm² | Not well-quantified, significantly lower | [7] |

| Predominant Precursor at PM | PI4P | PI4P | [6] |

| Basal State | Constitutively present at high levels | Very low basal levels; synthesis is stimulus-induced | [6][8] |

Core Functions and Signaling Pathways in Animal Cells

In animal cells, PIP2 is a cornerstone of signal transduction, acting as a critical node in two major pathways and directly modulating protein function.

The Phospholipase C (PLC) Pathway

Upon stimulation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, membrane-bound PLC is activated.[1] PLC catalyzes the hydrolysis of PIP2 into two potent second messengers:

-

Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Diacylglycerol (DAG): A hydrophobic molecule that remains in the plasma membrane and activates Protein Kinase C (PKC), which in turn phosphorylates a wide array of downstream protein targets, modulating their activity.[4]

This cascade is fundamental to processes like smooth muscle contraction, neuronal signaling, and cell growth.[9]

The PI3-Kinase (PI3K) Pathway

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-position of the inositol ring. A key function of Class I PI3Ks is the phosphorylation of PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 serves as a crucial docking site on the plasma membrane for proteins containing Pleckstrin Homology (PH) domains, most notably the kinase Akt (also known as Protein Kinase B).[10] This recruitment to the membrane leads to the activation of Akt, which then initiates a signaling cascade (including mTOR) that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[10][11] The phosphatase PTEN opposes this pathway by dephosphorylating PIP3 back to PIP2, acting as a critical tumor suppressor.[10]

Regulation of the Actin Cytoskeleton and Membrane Trafficking

PIP2 directly interacts with a multitude of actin-binding proteins, including cofilin, gelsolin, and WASp, to control the dynamic organization of the actin network.[2][12] By modulating these interactions, PIP2 influences cell shape, motility, and adhesion.[3][13] It plays a pivotal role in membrane trafficking events such as endocytosis and exocytosis.[2] For instance, during clathrin-mediated endocytosis, PIP2 helps recruit adaptor proteins like AP2, which are essential for the formation of clathrin-coated pits.[2]

Core Functions and Signaling Pathways in Plant Cells

While plants utilize a PI-PLC signaling system, it has evolved with significant distinctions from its animal counterpart, adapting to unique physiological needs like sessile life and response to environmental stress.

The Divergent Plant PLC Pathway

Key differences in the plant PLC pathway are profound:

-

Substrate Preference: While plant PLCs can hydrolyze PIP2 in vitro, evidence suggests that under basal conditions, the more abundant PI4P is the preferred in vivo substrate.[6]

-

Low Basal PIP2: As mentioned, PIP2 levels are kept extremely low and are typically synthesized in response to specific stresses like salt, heat, and osmotic stress, or during developmental processes like pollen tube tip growth.[6]

-

Absence of Canonical Downstream Effectors: Plants lack clear homologs of the IP3-gated Ca²⁺ channels, Protein Kinase C (PKC), and TRP channels that are central to the animal pathway.[6][14]

-

Alternative Second Messengers: Instead of IP3 and DAG being the final effectors, they are often further metabolized. IP3 can be phosphorylated by inositol polyphosphate kinases (IPKs) to form higher inositol polyphosphates (e.g., IP5, IP6), which are themselves signaling molecules. DAG is rapidly phosphorylated by diacylglycerol kinase (DGK) to produce phosphatidic acid (PA), a key lipid second messenger in plants involved in stress signaling.[6]

References

- 1. news-medical.net [news-medical.net]

- 2. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: targeted production and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. PIP2 Regulation in Cell | Encyclopedia MDPI [encyclopedia.pub]

- 13. Frontiers | Cholesterol regulation of PIP2: why cell type is so important [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Measurement of PIP2 Levels in Biological Membranes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction